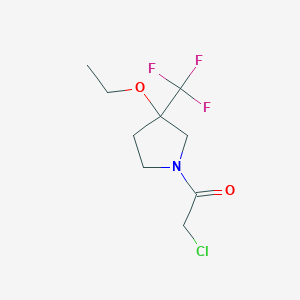
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
説明
The compound “2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a trifluoromethyl group (-CF3), an ethoxy group (-OCH2CH3), and a ketone functional group (C=O).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The trifluoromethyl group is known for its high electronegativity, which could influence the compound’s overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the ketone group could undergo reactions such as nucleophilic addition. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the highly electronegative trifluoromethyl group could increase the compound’s polarity, potentially affecting its solubility and boiling/melting points .科学的研究の応用
Medicinal Chemistry: Pyrrolidine Derivatives as Drug Candidates
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry due to its versatility and the ability to enhance the pharmacophore space through sp3-hybridization . This increases the three-dimensional coverage of the molecule, contributing significantly to its stereochemistry and biological activity . The presence of the trifluoromethyl group can also influence the compound’s lipophilicity, potentially improving its drug-like properties.
Bioactive Molecule Design: Target Selectivity
The structural features of this compound, including the pyrrolidine ring and its substituents, can be exploited to design bioactive molecules with high target selectivity . This is particularly important in the development of new therapeutic agents that require precise interaction with biological targets.
Physicochemical Studies: Exploring Pseudorotation Phenomena
The non-planarity of the pyrrolidine ring leads to a phenomenon known as “pseudorotation,” which is significant in understanding the dynamic behavior of cyclic compounds. Research into this aspect can provide insights into the conformational stability and reactivity of cyclic structures in chemical and biological systems .
将来の方向性
特性
IUPAC Name |
2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO2/c1-2-16-8(9(11,12)13)3-4-14(6-8)7(15)5-10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBOWPTXQAJPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
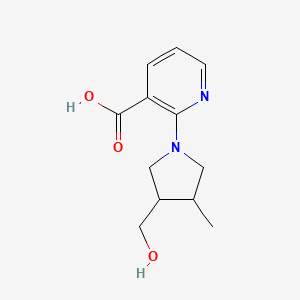
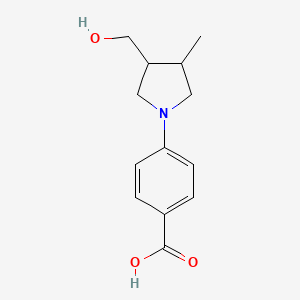
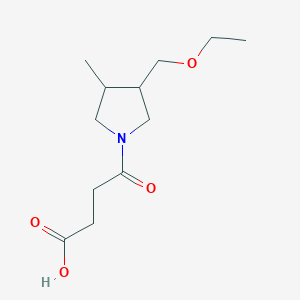
![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479098.png)
![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-amine](/img/structure/B1479105.png)
![3-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479108.png)


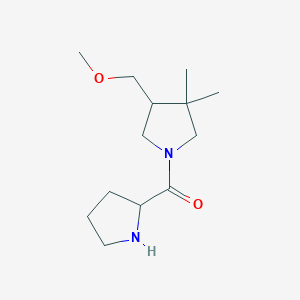
![3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479114.png)